molecular formula C5H15N2O5P B14489029 2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate CAS No. 63934-24-7

2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate

Cat. No.: B14489029
CAS No.: 63934-24-7
M. Wt: 214.16 g/mol
InChI Key: FDYWHINYVCTDTQ-UHFFFAOYSA-N
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Description

2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate is a compound with the molecular formula C5H13N2O4P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropanoylamino)ethylphosphonic acid typically involves the reaction of phosphonic acid derivatives with amino acid derivatives. One common method is the hydrophosphonylation of imines with phosphorous acid or its esters . This reaction is usually carried out under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrophosphonylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropanoylamino)ethylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions may result in the formation of various phosphonate esters .

Scientific Research Applications

2-(3-Aminopropanoylamino)ethylphosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropanoylamino)ethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropanoylamino)ethylphosphonic acid is unique due to its specific structure, which combines an amino group with a phosphonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

63934-24-7

Molecular Formula

C5H15N2O5P

Molecular Weight

214.16 g/mol

IUPAC Name

2-(3-aminopropanoylamino)ethylphosphonic acid;hydrate

InChI

InChI=1S/C5H13N2O4P.H2O/c6-2-1-5(8)7-3-4-12(9,10)11;/h1-4,6H2,(H,7,8)(H2,9,10,11);1H2

InChI Key

FDYWHINYVCTDTQ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NCCP(=O)(O)O.O

Origin of Product

United States

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